molecular formula C5H13NO3S B13167534 1-Methoxy-N-methylpropane-2-sulfonamide

1-Methoxy-N-methylpropane-2-sulfonamide

Cat. No.: B13167534
M. Wt: 167.23 g/mol
InChI Key: YGYNIAOIIOVIMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-N-methylpropane-2-sulfonamide is an organic compound with the chemical formula C5H13NO3S. It is a white crystalline solid that is soluble in water and ethanol. This compound is used primarily in research and development settings and has various applications in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-N-methylpropane-2-sulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of 1-methoxypropane-2-sulfonyl chloride with methylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified through crystallization or distillation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-N-methylpropane-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

1-Methoxy-N-methylpropane-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxy-N-methylpropane-2-sulfonamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s sulfonamide group is crucial for its activity, as it can form strong interactions with enzyme active sites, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • N-Methylisosulfanilamide
  • N-Methylisothiourea
  • Sulfamethazine
  • Sulfadiazine

Uniqueness

1-Methoxy-N-methylpropane-2-sulfonamide is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to other sulfonamides. Its methoxy group and sulfonamide moiety contribute to its unique properties, making it valuable in various research applications.

Properties

Molecular Formula

C5H13NO3S

Molecular Weight

167.23 g/mol

IUPAC Name

1-methoxy-N-methylpropane-2-sulfonamide

InChI

InChI=1S/C5H13NO3S/c1-5(4-9-3)10(7,8)6-2/h5-6H,4H2,1-3H3

InChI Key

YGYNIAOIIOVIMP-UHFFFAOYSA-N

Canonical SMILES

CC(COC)S(=O)(=O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.